molecular formula C14H14ClNO3 B15342121 3-Benzylhydroxy-6-hydroxymethylpyridine-2-carboxaldehyde hydrochloride

3-Benzylhydroxy-6-hydroxymethylpyridine-2-carboxaldehyde hydrochloride

Cat. No.: B15342121
M. Wt: 279.72 g/mol
InChI Key: GBIMFTBXOHEXKK-UHFFFAOYSA-N
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Description

3-Benzylhydroxy-6-hydroxymethylpyridine-2-carboxaldehyde hydrochloride is a chemical compound with the molecular formula C14H14ClNO3 It is known for its unique structure, which includes a benzyl group, hydroxyl groups, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylhydroxy-6-hydroxymethylpyridine-2-carboxaldehyde hydrochloride typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the benzyl and hydroxyl groups. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets stringent industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Benzylhydroxy-6-hydroxymethylpyridine-2-carboxaldehyde hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as hydroxyl and aldehyde groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl groups to carbonyl groups.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the aldehyde group to a primary alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or carboxylic acids, while reduction of the aldehyde group can produce primary alcohols .

Scientific Research Applications

3-Benzylhydroxy-6-hydroxymethylpyridine-2-carboxaldehyde hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzylhydroxy-6-hydroxymethylpyridine-2-carboxaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-6-hydroxymethylpyridine-2-carboxaldehyde
  • 3-Benzylhydroxy-6-methylpyridine-2-carboxaldehyde
  • 3-Benzyl-6-hydroxy-2-pyridinecarboxaldehyde

Uniqueness

Compared to similar compounds, 3-Benzylhydroxy-6-hydroxymethylpyridine-2-carboxaldehyde hydrochloride is unique due to the presence of both benzyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications .

Properties

Molecular Formula

C14H14ClNO3

Molecular Weight

279.72 g/mol

IUPAC Name

6-(hydroxymethyl)-3-phenylmethoxypyridine-2-carbaldehyde;hydrochloride

InChI

InChI=1S/C14H13NO3.ClH/c16-8-12-6-7-14(13(9-17)15-12)18-10-11-4-2-1-3-5-11;/h1-7,9,16H,8,10H2;1H

InChI Key

GBIMFTBXOHEXKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=C(C=C2)CO)C=O.Cl

Origin of Product

United States

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